molecular formula C8H13NO3 B1520580 Tert-butyl 3-isocyanatopropanoate CAS No. 884504-55-6

Tert-butyl 3-isocyanatopropanoate

Cat. No.: B1520580
CAS No.: 884504-55-6
M. Wt: 171.19 g/mol
InChI Key: IFNFFMRMBNUHNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-isocyanatopropanoate is a chemical compound with the molecular formula C8H13NO3. It is an ester derived from tert-butanol and 3-isocyanatopropanoic acid. This compound is known for its reactivity due to the presence of the isocyanate group, which makes it useful in various chemical reactions and applications.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: this compound can be synthesized through the esterification of tert-butanol with 3-isocyanatopropanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.

  • Industrial Production Methods: On an industrial scale, the compound can be produced using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of advanced catalysts and optimized reaction parameters can enhance the yield and purity of the product.

Types of Reactions:

  • Hydrolysis: this compound can undergo hydrolysis to form tert-butanol and 3-isocyanatopropanoic acid. This reaction is typically carried out in the presence of water and an acid or base catalyst.

  • Amine Formation: The isocyanate group in this compound can react with amines to form ureas. This reaction is useful in the synthesis of various pharmaceuticals and agrochemicals.

  • Polymerization: The compound can also participate in polymerization reactions to form polyurethane materials, which are widely used in coatings, adhesives, and foams.

Common Reagents and Conditions:

  • Hydrolysis: Water, acid catalyst (e.g., HCl), or base catalyst (e.g., NaOH).

  • Amine Formation: Primary or secondary amines, room temperature to moderate heating.

  • Polymerization: Diisocyanates, polyols, and catalysts (e.g., organometallic compounds).

Major Products Formed:

  • Hydrolysis: Tert-butanol and 3-isocyanatopropanoic acid.

  • Amine Formation: Ureas.

  • Polymerization: Polyurethane materials.

Mechanism of Action

Target of Action

Related compounds such as tert-butanol have been shown to interact with proteins such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin . These proteins play crucial roles in various biological processes, including RNA cleavage, glycolysis, protein synthesis, and calcium signaling .

Mode of Action

It is known that the compound can participate in reactions such as transesterification . This process involves the exchange of the alkoxy group of an ester compound by another alcohol. These reactions are fundamental in organic chemistry and biochemistry, as they are involved in many metabolic processes.

Biochemical Pathways

For instance, tert-butanol has been used in the lyophilization of pharmaceuticals, affecting the solubility of hydrophobic drugs and enhancing product stability .

Pharmacokinetics

It is known that the compound has a molecular weight of 17119 . This information can provide some insights into its pharmacokinetic properties, as molecular weight can influence factors such as absorption and distribution.

Result of Action

Related compounds such as tert-butanol have been shown to have a detrimental impact on the recovery of certain proteins . This suggests that Tert-butyl 3-isocyanatopropanoate could potentially have similar effects.

Scientific Research Applications

Tert-butyl 3-isocyanatopropanoate has several scientific research applications:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of ureas and polyurethanes.

  • Biology: The compound can be used to modify biomolecules, such as proteins and peptides, to study their structure and function.

  • Medicine: It is employed in the development of pharmaceuticals, including drugs that target specific biological pathways.

  • Industry: this compound is used in the production of coatings, adhesives, and foams due to its ability to form polyurethane materials.

Comparison with Similar Compounds

  • Phenyl isocyanate

  • Methyl isocyanate

  • Ethyl isocyanate

  • Propyl isocyanate

Properties

IUPAC Name

tert-butyl 3-isocyanatopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-8(2,3)12-7(11)4-5-9-6-10/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNFFMRMBNUHNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884504-55-6
Record name tert-butyl 3-isocyanatopropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

β-Alanine tert-butyl ester hydrochloride (13.0, 71.6 mmol) in CH2Cl2 (240 mL) and saturated NaHCO3(aq) solution (240 mL) was degassed and the flask was cooled in ice water bath. Triphosgene (21.2 g, 71.6 mmol) was added in one portion under inert atmosphere at 0° C. The reaction stirred at 0° C. to RT over 2.5 hr. The reaction was diluted with water (500 mL) and poured into reparatory funnel. The layers separated and the aqueous layer was extracted with CH2Cl2. The combined organic extracts were washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure to obtain crude tert-butyl 3-iso cyanatopropionate (11.5 g) as a yellow liquid. This crude material was directly used for next reaction without purification. 1H NMR (300 MHz, CDCl3): δ 3.53 (t, 2H), 2.52 (t, 2H), 1.47 (s, 9H).
Quantity
71.6 mmol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
240 mL
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-isocyanatopropanoate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-isocyanatopropanoate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 3-isocyanatopropanoate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 3-isocyanatopropanoate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 3-isocyanatopropanoate
Reactant of Route 6
Tert-butyl 3-isocyanatopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.